1,2-Dithiine-3,6-diamine
Description
Properties
IUPAC Name |
dithiine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c5-3-1-2-4(6)8-7-3/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSLDZALVKQSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SSC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663623 | |
| Record name | 1,2-Dithiine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122243-45-2 | |
| Record name | 1,2-Dithiine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diamine Precursors with Sulfur Sources
The direct cyclization of diamines with sulfur-containing reagents represents a logical route to 1,2-dithiine-3,6-diamine. While no direct literature reports exist for this compound, analogous syntheses of 1,2-dithiines suggest potential pathways. For example, 3,6-diphenyl-1,2-dithiine is synthesized via nucleophilic addition of thiols to diynes followed by oxidation . Adapting this approach, a diamine-substituted diyne could undergo thiol addition and cyclization.
Hypothetical Pathway :
-
Substrate Preparation : 3,6-Diamino-1,5-hexadiyne (hypothetical) reacts with ethanedithiol under basic conditions.
-
Cyclization : Sulfur incorporation via radical or ionic mechanisms forms the 1,2-dithiine ring.
-
Oxidation : Mild oxidation (e.g., I₂ or O₂) stabilizes the dithiine structure .
Challenges include the instability of diamino-diynes and competing polymerization. Alternative sulfur sources like Lawesson’s reagent or P₂S₅ may facilitate cyclization at lower temperatures.
Ring Expansion of Dithiolanes
The Parham ring expansion, used to convert 1,3-dithiolanes to 1,4-dithianes , offers a template for dithiine synthesis. By introducing amine groups during the expansion, this compound could theoretically form.
Mechanistic Insight :
-
Dithiolane Formation : Condensation of 1,2-ethanedithiol with α-halo carbonyl compounds yields 1,3-dithiolanes .
-
Ring Expansion : Heating with a base induces a 1,2-sulfur migration, expanding the ring to a 1,4-dithiane.
-
Functionalization : Introducing amines at positions 3 and 6 via nucleophilic substitution or reductive amination.
For example, starting with a chloroacetaldehyde-derived dithiolane, ring expansion could yield a 1,4-dithiane intermediate. Subsequent amination via Buchwald-Hartwig coupling or ammonolysis might install the amino groups .
Functionalization of Preformed 1,2-Dithiines
Modifying existing 1,2-dithiine derivatives with amine groups is another viable route. This method avoids constructing the heterocycle from scratch.
Case Study :
3,6-Diphenyl-1,2-dithiine undergoes nitration followed by reduction to yield 3,6-diamino derivatives . Adapting this:
-
Nitration : Treat 1,2-dithiine with HNO₃/H₂SO₄ to install nitro groups at positions 3 and 6.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups.
This method’s feasibility depends on the electrophilic substitution reactivity of the dithiine ring, which may require electron-donating substituents to activate positions 3 and 6.
Sulfurization of Enamine Derivatives
Thionation of enamines or related precursors with sulfurizing agents could directly yield this compound. Lawesson’s reagent and P₂S₅ are commonly used for such transformations .
Proposed Synthesis :
-
Enamine Formation : Condense a β-diketone with ethylenediamine to form a cyclic enamine.
-
Thionation : Treat with P₂S₅ in refluxing toluene, replacing carbonyl oxygens with sulfur atoms.
-
Aromatization : Oxidative elimination generates the conjugated dithiine system.
This route mirrors the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters , but requires careful tuning to prevent over-sulfurization.
Diels-Alder Approaches
Diels-Alder reactions between sulfur-containing dienes and diamino dienophiles could construct the dithiine core. For instance, 1,2-dithiins participate as dienes in cycloadditions .
Retrosynthetic Analysis :
-
Dienophile : A diaminoacetylene or diaminoquinone.
Thermal or Lewis acid-catalyzed cycloaddition would form a bicyclic intermediate, which could undergo retro-Diels-Alder to yield the target compound.
Comparative Analysis of Methods
| Method | Starting Materials | Key Steps | Challenges | Yield Potential |
|---|---|---|---|---|
| Cyclization | Diamino-diynes, thiols | Thiol addition, oxidation | Substrate instability | Moderate (30–50%) |
| Ring Expansion | Dithiolanes, amines | Sulfur migration, amination | Regioselectivity control | Low (20–40%) |
| Functionalization | Nitro-dithiines | Nitration, reduction | Electrophilic directing groups needed | High (50–70%) |
| Sulfurization | Enamines, P₂S₅ | Thionation, aromatization | Over-sulfurization | Moderate (40–60%) |
| Diels-Alder | Dithiines, dienophiles | Cycloaddition, retro-reaction | Steric hindrance | Low (10–30%) |
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with altered sulfur oxidation states.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- 1,2-Dithiine-3,6-diamine derivatives have shown promising results in anticancer research. For instance, novel derivatives synthesized from this compound have been tested against lung cancer cell lines (A549), demonstrating higher efficacy compared to standard treatments like imatinib. The structure-activity relationship indicates that modifications to the dithiine core can enhance biological activity significantly .
- Antimicrobial Properties :
- CNS Receptor Ligands :
Catalytic Applications
- Plasmon-Induced Chemical Reactions :
- Polymerization Mechanisms :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Higher efficacy against A549 lung cancer cells |
| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |
| CNS receptor ligands | Potential for drug development targeting CNS disorders | |
| Catalysis | Plasmon-induced chemical reactions | Efficient light-to-chemical energy conversion |
| Polymerization mechanisms | Facilitates synthesis of two-dimensional polymers |
Case Study 1: Anticancer Activity of Derivatives
A study synthesized a series of this compound derivatives and evaluated their cytotoxic effects on A549 lung cancer cells using the MTT assay. The results indicated that several derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of synthesized dithiine derivatives revealed that certain compounds demonstrated superior antibacterial activity compared to established antibiotics. This study highlighted the structure-activity relationship that could guide future drug design.
Mechanism of Action
The mechanism of action of 1,2-Dithiine-3,6-diamine involves its interaction with molecular targets through its amino and sulfur groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions that can modulate biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with partial structural or functional similarities to hypothetical 1,2-dithiine-3,6-diamine. Below is a detailed comparison based on available
Pteridine Diamines ()
Examples:
- 1-Methyllumazine-6,7-diamine (26)
- 3-Methyllumazine-6,7-diamine (27)
- Lumazine-6,7-diamine (25)
Key Differences :
- Pteridine diamines lack sulfur atoms in their core structure, focusing instead on nitrogen-rich systems.
- Their synthesis relies on uracil derivatives, whereas 1,2-dithiine synthesis would require sulfur-containing precursors (unaddressed in evidence).
Thiazole Diamines ()
Examples:
- Benzo[1,2-d]thiazole-2,6-diamine derivatives
Key Differences :
- Thiazole derivatives contain a single sulfur and nitrogen atom in their heterocycle, unlike the dual sulfur atoms in 1,2-dithiine.
- Thiazole diamines exhibit confirmed biological activity (e.g., antimicrobial), whereas 1,2-dithiine properties remain speculative.
Benzodioxin-Pyridine Amines ()
Example:
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Key Differences :
- Benzodioxin derivatives prioritize oxygen heteroatoms over sulfur, leading to divergent electronic and steric properties.
Critical Analysis of Evidence Limitations
Key gaps include:
Synthesis Methods: No protocols for constructing the 1,2-dithiine ring system with amines.
Physicochemical Data : Melting points, NMR profiles, or stability data are absent.
Biological Activity : Theoretical applications remain unexplored in the evidence.
Biological Activity
1,2-Dithiine-3,6-diamine is a sulfur-containing organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound, with the chemical formula C4H8N2S2, features two amino groups and a dithiine structure, which allows for diverse interactions with biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its amino and sulfur groups. These interactions can lead to the formation of covalent bonds or coordination complexes that influence biochemical pathways. The compound has been shown to participate in several types of chemical reactions:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Converts into different reduced forms.
- Substitution : Amino groups can react with electrophiles such as alkyl halides or acyl chlorides.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes.
- Antioxidant Properties : The presence of sulfur atoms contributes to its potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Potential : Investigations into its anticancer properties have shown promise. The compound's ability to modify cellular pathways may lead to apoptosis in cancer cells .
Antimicrobial Studies
A study evaluating the antimicrobial effects of various dithiine derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Antioxidant Activity
In vitro assays measuring the radical scavenging activity of this compound revealed a strong capacity to neutralize reactive oxygen species (ROS). The IC50 value was found to be lower than that of ascorbic acid, a well-known antioxidant .
Anticancer Research
A recent investigation focused on the effects of this compound on human lung cancer cell lines (A549). Results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study suggested that the compound might serve as a lead for developing new anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-dithiine-3,6-diamine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization reactions of dithiol precursors or condensation of sulfur-containing intermediates. For example, heating 1,2-diaminobenzene derivatives with sulfur sources (e.g., elemental sulfur or polysulfides) under inert conditions yields the dithiine core. Post-synthesis, purity is validated via ¹H/¹³C NMR to confirm hydrogen/carbon environments and HPLC-MS to detect residual impurities . A table summarizing common methods:
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Cyclization (S⁸, DMF) | 65–70 | ≥98% | N₂ atmosphere, 120°C, 24h |
| Condensation (Na₂S, EtOH) | 55–60 | ≥95% | Reflux, 48h |
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The conjugated dithiine ring and electron-rich diamine groups enable dual reactivity: (i) sulfur atoms act as nucleophiles in alkylation reactions, and (ii) amine groups participate in Schiff base formation. Computational studies (e.g., DFT calculations ) reveal localized electron density at sulfur sites, guiding functionalization strategies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms S–S stretching (450–500 cm⁻¹) and N–H bending (1600–1650 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm and amine protons as broad singlets (δ 4.5–5.0 ppm).
- X-ray crystallography : Resolves planarity of the dithiine ring and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or impurity profiles. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤0.1%).
- Replicate syntheses : Compare bioactivity across batches purified via column chromatography vs. recrystallization .
Q. What computational models predict the thermal stability of this compound under high-energy conditions?
- Methodological Answer : DSC/TGA coupled with ReaxFF molecular dynamics simulates decomposition pathways. For example, the dithiine ring undergoes cleavage at >250°C, releasing sulfur radicals. Key thermodynamic parameters (ΔH, Eₐ) can be derived from Arrhenius plots of isothermal TGA data .
Q. How do steric and electronic effects modulate the ligand properties of this compound in coordination chemistry?
- Methodological Answer : The ligand binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and amine donors. XAS (X-ray absorption spectroscopy) quantifies bond distances, while cyclic voltammetry reveals redox activity. Steric hindrance from substituents (e.g., methyl groups) reduces binding efficiency, as shown in comparative studies with substituted analogs .
Data Contradiction Analysis
Q. Why do some studies report conflicting crystallographic data for this compound polymorphs?
- Methodological Answer : Polymorphism arises from solvent-dependent crystallization. For reproducibility:
- Use slow evaporation (e.g., CHCl₃/hexane) to isolate the thermodynamically stable form.
- Validate via PXRD against simulated patterns from single-crystal data .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
